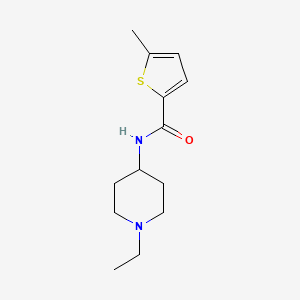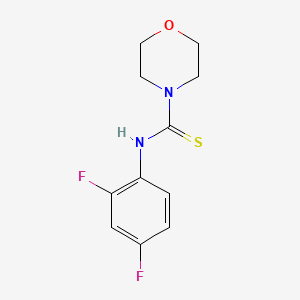![molecular formula C22H17N3O6 B6001107 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6001107.png)
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CNF-NPAA and has a complex molecular structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in tumor growth and inflammation. Specifically, CNF-NPAA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, including the dosage and route of administration. Some of the most commonly reported effects of this compound include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying various cancer cell lines. Additionally, CNF-NPAA has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its complex molecular structure, which makes it difficult to synthesize and purify.
Future Directions
There are several future directions for research on 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide. One of the most promising directions is the development of novel drug formulations that utilize this compound as the active ingredient. Additionally, further studies are needed to understand the mechanism of action of CNF-NPAA and to identify potential targets for drug development. Finally, more research is needed to explore the potential applications of this compound in fields such as biochemistry and pharmacology.
Synthesis Methods
The synthesis of 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide involves a series of chemical reactions that require expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-furylcarboxaldehyde, 4-methoxyaniline, and 2-methoxy-4-nitrobenzaldehyde with cyanoacetamide in the presence of a catalyst. The resulting product is purified using various techniques, including recrystallization and chromatography.
Scientific Research Applications
2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, CNF-NPAA has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-29-17-6-3-15(4-7-17)24-22(26)14(13-23)11-18-8-10-20(31-18)19-9-5-16(25(27)28)12-21(19)30-2/h3-12H,1-2H3,(H,24,26)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLGBLZUMJVTDL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6001049.png)
![ethyl [2-(4-ethyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6001054.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6001068.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6001075.png)
![4-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6001080.png)
![N-[(1-phenylcyclopentyl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6001083.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6001087.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6001095.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6001099.png)
![7-(cyclopropylmethyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001102.png)

![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6001131.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6001138.png)
